2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
Overview
Description
The compound "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" is a phosphonium salt with a 1,3-dioxan-2-ylmethyl group attached to the phosphorus atom. This structure is part of a broader class of phosphonium salts that have been studied for their reactivity and potential applications in organic synthesis. The phosphonium group typically features a positively charged phosphorus atom bonded to three phenyl groups and an alkyl or aryl group, which in this case is the dioxan-2-ylmethyl moiety.
Synthesis Analysis
The synthesis of related phosphonium salts has been described in the literature. For instance, 1,3-dioxolan-2-yl-methyltriphenylphosphonium bromide was synthesized and used in a Wittig-type reaction to efficiently transform aldehydes into allylic dioxolanes under phase transfer conditions . Similarly, other phosphonium salts, such as 1,3-propanediylbis(triphenylphosphonium) dibromide and its monotribromide counterpart, have been synthesized and characterized using various techniques including NMR, FT-IR, and single crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide".
Molecular Structure Analysis
The molecular structure of a closely related compound, (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide monohydrate, has been analyzed through single-crystal X-ray diffraction. The triphenylphosphonium group in this compound has three equal P-C bonds to phenyl rings and a longer P-C bond to the dioxan-2-ylmethyl group . This suggests that the molecular structure of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" would likely exhibit similar bonding patterns.
Chemical Reactions Analysis
Phosphonium salts are known for their reactivity in various chemical reactions. The Wittig reaction is a notable example where phosphonium salts are used to generate alkenes from aldehydes or ketones . Additionally, phosphonium salts have been used as brominating agents for double bonds and phenolic rings, indicating their potential utility in halogenation reactions . The reactivity of "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" in such reactions would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonium salts can be quite diverse. For example, the salts mentioned in the provided papers have good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF . They also exhibit thermal and physicochemical stability, which are advantageous for their use in organic synthesis. The crystal packing structures of these compounds are stabilized by various intermolecular interactions, including C-H···π contacts . These properties are likely to be reflected in "2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide" as well, although specific studies on this compound would be required to confirm these attributes.
Scientific Research Applications
Antitumor Properties
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide has been evaluated for its antitumor properties. A study found significant activity in P-388 lymphocytic leukemia, indicating its potential as a chemotherapeutic agent. The research highlights the importance of a triarylphosphonium halide moiety for antileukemic activity (Dubois, Lin, & Beisler, 1978).
Chemical Synthesis
This compound is used in the synthesis of various organic compounds. One study reports the preparation of 2-(N-Disubstituted amino)ethyltriphenylphosphonium bromides in high purity, indicating its utility in organic synthesis and chemical engineering (Rao & Reddy, 2008).
Macrocyclic Moiety Construction
It serves as a building block for constructing the macrocyclic moiety of certain organic compounds, like cytochalasins. This application demonstrates its versatility in complex organic syntheses (Wallach, Csendes, Burckhardt, Schmidlin, & Tamm, 1984).
Wittig-type Reactions
The compound is involved in Wittig-type reactions, particularly for transforming aldehydes into allylic dioxolanes. This application is significant in the field of organic chemistry for the synthesis of various organic molecules (Daubresse, Francesch, & Rolando, 1998).
QSAR Research in Corrosion Inhibition
Quantitative Structure-Activity Relationship (QSAR) research involving this compound has been conducted to study its efficiency as a corrosion inhibitor. The study developed a regression model correlating quantum calculation values with corrosion current, demonstrating its application in materials science (Xia Ming, 2003).
Safety And Hazards
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDBHNHTOJWPZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990170 | |
Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | |
CAS RN |
69891-92-5 | |
Record name | Phosphonium, [2-(1,3-dioxan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69891-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069891925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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